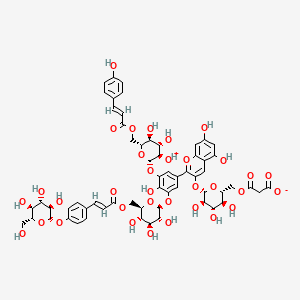
THP-PEG12-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THP-PEG12-alcohol, also known as 35-(Tetrahydro-2H-pyran-2-yloxy)-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional PEG linker that contains a tetrahydropyranyl (THP) group. This compound is primarily used in the development of antibody-drug conjugates (ADCs) and other bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG12-alcohol involves the reaction of polyethylene glycol with tetrahydropyran. The general synthetic route includes the protection of the hydroxyl group of polyethylene glycol with tetrahydropyran under acidic conditions. The reaction typically uses an acid catalyst such as p-toluenesulfonic acid or bismuth triflate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
THP-PEG12-alcohol undergoes various chemical reactions, including:
Oxidation: The THP group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The THP group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
THP-PEG12-alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Medicine: Utilized in the formulation of PEGylated drugs to improve their solubility and stability.
Industry: Applied in the production of various bioconjugates and polymers
Mechanism of Action
The mechanism of action of THP-PEG12-alcohol involves its role as a linker in bioconjugation. The THP group serves as a protecting group for the hydroxyl functionality, allowing for selective reactions at other sites. The PEG spacer increases the water solubility and biocompatibility of the conjugated molecules. This compound is particularly useful in the development of antibody-drug conjugates, where it facilitates the attachment of drugs to antibodies .
Comparison with Similar Compounds
THP-PEG12-alcohol is unique due to its combination of a THP protecting group and a PEG spacer. Similar compounds include:
THP-PEG4-alcohol: A shorter PEG linker with similar properties.
THP-PEG8-alcohol: An intermediate-length PEG linker.
THP-PEG16-alcohol: A longer PEG linker with increased solubility and flexibility .
These compounds share similar chemical properties but differ in the length of the PEG spacer, which affects their solubility, flexibility, and application in bioconjugation.
Properties
Molecular Formula |
C29H58O14 |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H58O14/c30-4-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-27-28-43-29-3-1-2-5-42-29/h29-30H,1-28H2 |
InChI Key |
PZVBIUQCJNXGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)








![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)



